molecular formula C11H9FN2O B1437824 1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one CAS No. 1019570-58-1

1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one

Cat. No.: B1437824
CAS No.: 1019570-58-1
M. Wt: 204.2 g/mol
InChI Key: BQFNIFXLMNWHDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one is a synthetic compound that features a unique structure combining a fluoro-substituted phenyl ring and an imidazole moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Mechanism of Action

Preparation Methods

The synthesis of 1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity through the use of advanced techniques like continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted phenyl and imidazole derivatives .

Scientific Research Applications

1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one has a wide range of scientific research applications:

Comparison with Similar Compounds

1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one, a synthetic compound characterized by its unique structure combining a fluoro-substituted phenyl ring and an imidazole moiety, has garnered significant attention in the fields of medicinal chemistry and pharmacology. Its potential biological activities make it a candidate for various therapeutic applications, including antimicrobial, antifungal, and anticancer properties.

  • Molecular Formula : C₁₁H₉FN₂O
  • Molecular Weight : 204.20 g/mol
  • IUPAC Name : 1-(5-fluoro-2-imidazol-1-ylphenyl)ethanone
  • CAS Number : 1019570-58-1

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : 5-fluoro-2-nitrobenzaldehyde and imidazole.
  • Synthetic Route : Reduction of the nitro group followed by a condensation reaction under acidic conditions.
  • Reaction Conditions : Common solvents include ethanol or methanol, with palladium on carbon as a catalyst for reduction and hydrochloric acid for condensation.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, studies have shown that imidazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

CompoundMIC (mg/mL)Target Organism
Compound A0.0039S. aureus
Compound B0.0195E. coli
Compound C0.0048C. albicans

These results suggest that the compound may possess similar activities, particularly against pathogens such as Staphylococcus aureus and Escherichia coli .

Antifungal Activity

The antifungal properties of imidazole derivatives have also been documented extensively. For example, certain derivatives show effectiveness against Candida albicans, with minimum inhibitory concentrations (MICs) indicating strong potential for therapeutic use .

Anticancer Potential

The unique structure of this compound allows it to interact with various biological targets, including enzymes involved in cancer progression. Preliminary studies suggest that compounds with similar imidazole structures may inhibit tumor growth by targeting specific signaling pathways .

Case Studies

Several case studies highlight the biological activity of compounds related to this compound:

  • Study on Antimicrobial Activity :
    • A study evaluated various imidazole derivatives against common bacterial strains and found that certain substitutions enhanced their antimicrobial efficacy significantly.
    • The study reported that compounds with a fluorine atom exhibited improved activity against MRSA compared to their non-fluorinated counterparts .
  • Anticancer Research :
    • Research focused on the interaction of imidazole derivatives with cancer cell lines demonstrated that these compounds could induce apoptosis in cancer cells through modulation of apoptotic pathways .

Properties

IUPAC Name

1-(5-fluoro-2-imidazol-1-ylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c1-8(15)10-6-9(12)2-3-11(10)14-5-4-13-7-14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFNIFXLMNWHDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)F)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one
Reactant of Route 3
Reactant of Route 3
1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one
Reactant of Route 4
Reactant of Route 4
1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one
Reactant of Route 5
Reactant of Route 5
1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one
Reactant of Route 6
Reactant of Route 6
1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.